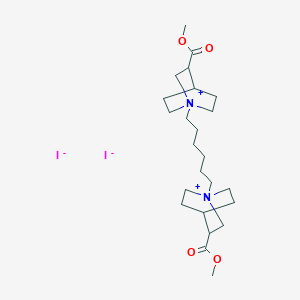
1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester, also known as MBQ-167, is a synthetic compound that has been studied for its potential use as an anticholinergic drug. Anticholinergic drugs work by inhibiting the action of acetylcholine, a neurotransmitter that is involved in many physiological processes in the body. MBQ-167 is a quaternary ammonium compound that has two quinuclidine rings linked by a hexamethylene chain.
Mécanisme D'action
The mechanism of action of 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester is believed to involve the inhibition of muscarinic acetylcholine receptors in the brain. Muscarinic receptors are a type of acetylcholine receptor that are involved in many physiological processes, including the regulation of motor function, cognition, and memory. By inhibiting these receptors, 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester may improve some of the symptoms of neurological disorders that are associated with acetylcholine dysregulation.
Biochemical and Physiological Effects
1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has been shown to have several biochemical and physiological effects in animal studies. In rats, 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has been shown to increase dopamine release in the striatum, a brain region that is involved in motor control. 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has also been shown to improve cognitive function in rats, as measured by performance in a maze task. In addition, 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has been shown to have antipsychotic effects in mice, suggesting that it may be useful in the treatment of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester is also relatively stable and easy to handle, making it a convenient compound to work with. However, one limitation of using 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester in lab experiments is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester. One area of interest is the development of more specific and selective muscarinic receptor antagonists, which may have fewer side effects than current anticholinergic drugs. Another area of interest is the use of 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester in combination with other drugs, such as dopamine agonists, to improve the treatment of neurological disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester, particularly in humans.
Méthodes De Synthèse
The synthesis of 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester involves several steps, starting with the reaction of 3-carboxyquinuclidine with hexamethylenediamine to form the intermediate compound, 1,1'-hexamethylenebis(3-carboxyquinuclidine). This intermediate is then reacted with methyl iodide to form the final product, 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester. The synthesis of 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has been studied for its potential use as an anticholinergic drug, particularly for the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. Anticholinergic drugs have been shown to improve some of the motor symptoms of Parkinson's disease, such as tremors and rigidity. 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has also been studied for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia.
Propriétés
Numéro CAS |
101611-66-9 |
|---|---|
Nom du produit |
1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester |
Formule moléculaire |
C24H42I2N2O4 |
Poids moléculaire |
676.4 g/mol |
Nom IUPAC |
methyl 1-[6-(3-methoxycarbonyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-3-carboxylate;diiodide |
InChI |
InChI=1S/C24H42N2O4.2HI/c1-29-23(27)21-17-25(13-7-19(21)8-14-25)11-5-3-4-6-12-26-15-9-20(10-16-26)22(18-26)24(28)30-2;;/h19-22H,3-18H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
HACWHPLOPMLTCY-UHFFFAOYSA-L |
SMILES |
COC(=O)C1C[N+]2(CCC1CC2)CCCCCC[N+]34CCC(CC3)C(C4)C(=O)OC.[I-].[I-] |
SMILES canonique |
COC(=O)C1C[N+]2(CCC1CC2)CCCCCC[N+]34CCC(CC3)C(C4)C(=O)OC.[I-].[I-] |
Synonymes |
methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1 -azoniabicyclo[2.2.2]octane-8-carboxylate diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



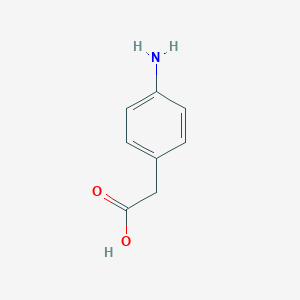



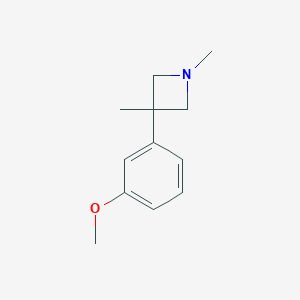
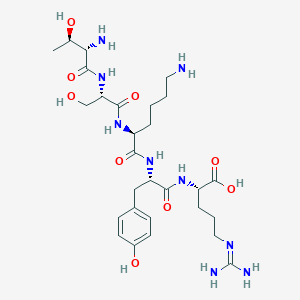
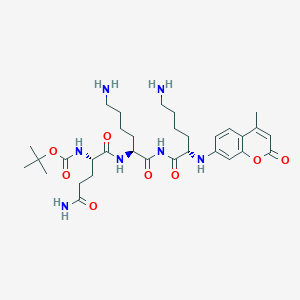
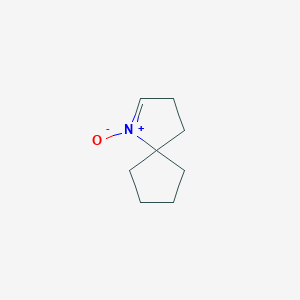

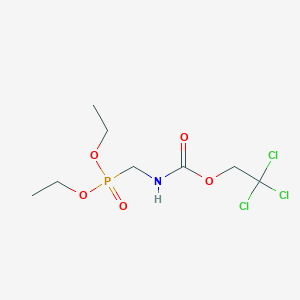

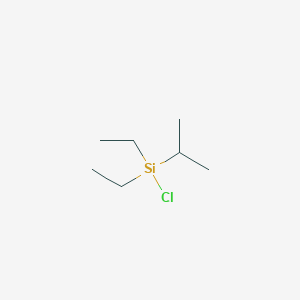

![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)